N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide is a chemical compound belonging to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide typically involves the condensation reaction between 5-bromo-2-propoxybenzaldehyde and 3-iodobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The bromine and iodine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the halogen atoms.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine and aldehyde.
Substitution: Formation of substituted derivatives with new functional groups replacing the halogen atoms.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide involves its ability to form stable complexes with metal ions and interact with biological molecules. The Schiff base can coordinate with metal ions through its nitrogen and oxygen atoms, forming stable chelates. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. The propoxy group also adds to its distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H16BrIN2O2 |
---|---|
Molecular Weight |
487.1 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-propoxyphenyl)methylideneamino]-3-iodobenzamide |
InChI |
InChI=1S/C17H16BrIN2O2/c1-2-8-23-16-7-6-14(18)9-13(16)11-20-21-17(22)12-4-3-5-15(19)10-12/h3-7,9-11H,2,8H2,1H3,(H,21,22)/b20-11+ |
InChI Key |
WCUQXQHJJGHWKH-RGVLZGJSSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.